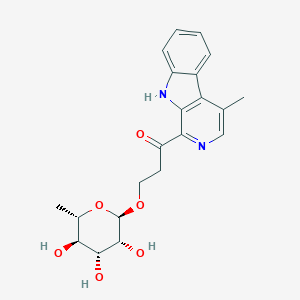

Vincosamid

Übersicht

Beschreibung

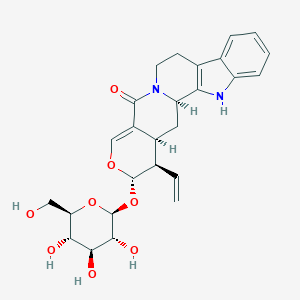

Vincosamide is a monoterpenoid indole alkaloid first identified in the methanolic extract of the leaves of Psychotria leiocarpa . It is known for its significant anti-inflammatory effects and activity against cholinesterase. Additionally, vincosamide exhibits anti-tumor properties, making it a compound of interest in various scientific research fields .

Wissenschaftliche Forschungsanwendungen

Vincosamide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Vincosamide, a bioactive alkaloid, is primarily known for its anti-inflammatory effects and activity against cholinesterase . It has been identified as a key active component of the plant Psychotria leiocarpa .

Mode of Action

It has been observed to inhibit the proliferation, migration, and invasion of hcc cells, while promoting apoptosis . This suggests that Vincosamide interacts with cellular targets to disrupt normal cell functions and induce programmed cell death.

Biochemical Pathways

Vincosamide appears to affect multiple biochemical pathways. It has been shown to activate caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, it promotes the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibits the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . These actions suggest that Vincosamide may interfere with the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell survival and growth .

Pharmacokinetics

The related compound lacosamide has a terminal half-life of approximately 13-16 hours . It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Vincosamide has been observed to have a dose-dependent effect on HCC cells, inhibiting their proliferation, migration, and invasion, while promoting apoptosis . It also suppresses the expression of several growth- and metastasis-related factors, such as Src, Ras, MMP9, EpCAM, and CXCR4 . Furthermore, it has been shown to inhibit the expression of cancer stem cell markers CD133 and CD44 in HCC cells .

Biochemische Analyse

Biochemical Properties

Vincosamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a molecular function of antioxidant, anti-inflammation, and anti-apoptosis . These properties allow Vincosamide to interact with biomolecules in a way that improves cardiac contractility and protects cardiac structural integrity from damage .

Cellular Effects

Vincosamide has been shown to have significant effects on various types of cells and cellular processes. For example, at a dose of 10 - 80 µg/mL, Vincosamide inhibited the proliferation, migration, invasion and promoted apoptosis of Hepatocellular Carcinoma (HCC) cells in a dose-dependent manner . It also had a low cytotoxicity effect on normal liver cells .

Molecular Mechanism

Vincosamide exerts its effects at the molecular level through various mechanisms. It plays a role in activating caspase-3, promoting the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibiting the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . Vincosamide also suppresses the expression of CXCR4, Src, MMP9, EpCAM, Ras, Oct4 and cancer stem cell “stemness markers” CD133 and CD44 in HCC cells .

Temporal Effects in Laboratory Settings

The effects of Vincosamide change over time in laboratory settings. For instance, treatments with MeJa, AgNO3, and PEG significantly inhibited the photosynthetic pathway and promoted carbon metabolism and secondary metabolic pathways . The Camptothecin (CPT) levels increased by 78.6, 73.3, and 50.0% in the MeJa, AgNO3, and PEG treatment groups, respectively .

Dosage Effects in Animal Models

The effects of Vincosamide vary with different dosages in animal models. A study using specific alkaloid from Moringa oleifera Lam. leaves, N,α-L-rhamnopyranosyl vincosamide, for the pretreatment of ISO-induced cardiotoxicity in rat models with a dose of 40 mg/kg BW orally for 7 days showed inhibition of the ST-segment elevation, normal heart rate, and decrease of necrotic cells of cardiac muscle .

Metabolic Pathways

Vincosamide is involved in various metabolic pathways. For instance, it has been found to interact with CYP3A4, one of the most important members of the metabolic enzyme family involved in the metabolism of half of the drugs used today .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vincosamide can be isolated from natural sources such as the leaves of Psychotria leiocarpa and Strychnos nitida . The isolation process typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and guide the isolation of bioactive compounds . The aqueous extract of the leaves is subjected to chromatographic techniques, and the compounds are determined using nuclear magnetic resonance (NMR) spectroscopy in combination with MS .

Industrial Production Methods: Industrial production of vincosamide involves large-scale extraction from plant sources. The process includes the cultivation of Psychotria leiocarpa or Strychnos nitida, followed by extraction using solvents such as methanol. The extract is then purified using chromatographic techniques to isolate vincosamide .

Analyse Chemischer Reaktionen

Types of Reactions: Vincosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

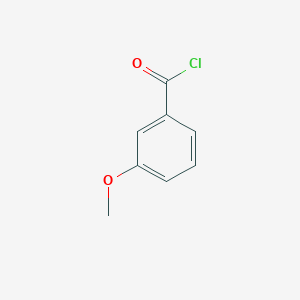

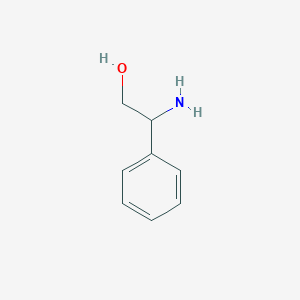

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of vincosamide with altered functional groups .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-AZVRXDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316670 | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-27-7 | |

| Record name | Vincoside lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

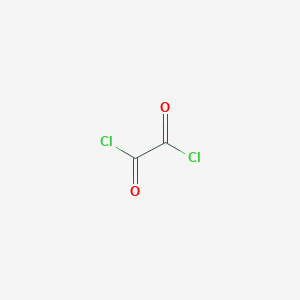

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)